molecular formula C10H16F2N2O B1434970 (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone CAS No. 1896968-50-5

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1434970
CAS No.: 1896968-50-5
M. Wt: 218.24 g/mol
InChI Key: QHJORLOVXLBNHD-UHFFFAOYSA-N
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Description

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic compound with the molecular formula C10H16F2N2O It is characterized by the presence of a difluoropyrrolidine ring and a piperidine ring, connected through a methanone group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase IV, an enzyme involved in glucose metabolism . The nature of these interactions includes enzyme inhibition, which can affect the enzyme’s activity and subsequently influence metabolic pathways. Additionally, this compound may interact with other proteins and receptors, potentially modulating their functions and contributing to various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the glucagon-like peptide-1 pathway, which plays a crucial role in glucose homeostasis . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular functions and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been identified as an inhibitor of dipeptidyl peptidase IV, binding to the enzyme’s active site and preventing its normal function . This inhibition can lead to increased levels of incretin hormones, which enhance insulin secretion and improve glucose tolerance. Additionally, this compound may interact with other enzymes and receptors, modulating their activities and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation over extended periods Long-term exposure to this compound may lead to cumulative effects on cellular functions, including alterations in metabolic pathways and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve glucose tolerance and enhance insulin secretion without significant adverse effects . Higher doses may lead to toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as dipeptidyl peptidase IV . The compound undergoes metabolism via hydroxylation, amide hydrolysis, and N-dealkylation, leading to the formation of several metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects, making it crucial to understand its metabolic profile for effective therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is rapidly absorbed and distributed throughout the body, with maximal plasma concentrations achieved within an hour after administration . It is primarily eliminated through renal clearance, with a significant portion of the administered dose detected in the urine . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is likely mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of this compound is crucial for understanding its molecular mechanisms and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of 3,3-difluoropyrrolidine with piperidin-3-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone is unique due to its specific combination of difluoropyrrolidine and piperidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-10(12)3-5-14(7-10)9(15)8-2-1-4-13-6-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJORLOVXLBNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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